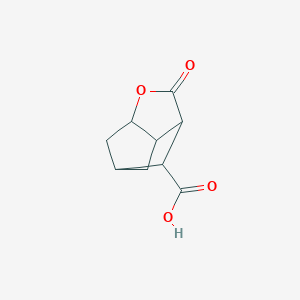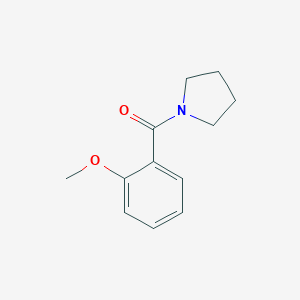
3, Hexahydro-2-oxo-, stereoisomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3, Hexahydro-2-oxo-, stereoisomer, also known as 3,4-Methylenedioxy Pyrovalerone (MDPV), is a synthetic cathinone that has gained popularity as a recreational drug. However, it has also been studied for its potential scientific research applications due to its unique chemical structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
MDPV has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This interaction results in the inhibition of dopamine reuptake, leading to an increase in dopamine levels in the synapse. This increase in dopamine levels can have a range of effects on behavior and cognition, making MDPV a useful tool for studying the role of dopamine in these processes.
Wirkmechanismus
MDPV works by binding to the dopamine transporter and preventing the reuptake of dopamine into the presynaptic neuron. This results in an increase in dopamine levels in the synapse, leading to a range of effects on behavior and cognition. MDPV has also been shown to interact with the norepinephrine transporter and serotonin transporter, although its effects on these systems are less well-understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of MDPV are complex and depend on a range of factors, including dose, route of administration, and individual differences in metabolism. At low doses, MDPV can produce stimulant effects, such as increased energy, alertness, and euphoria. However, at higher doses, it can produce more negative effects, such as paranoia, anxiety, and psychosis. MDPV has also been shown to have cardiovascular effects, such as increased heart rate and blood pressure, which can be dangerous at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. It also has a unique mechanism of action, making it a useful tool for studying the role of dopamine in behavior and cognition. However, MDPV also has several limitations. It can be difficult to control for individual differences in metabolism, which can affect the results of experiments. It also has potential negative effects on behavior and cognition, making it important to use caution when interpreting results.
Zukünftige Richtungen
There are several future directions for research on MDPV. One area of interest is the development of new compounds that can selectively target the dopamine transporter, without affecting other neurotransmitter systems. This could lead to new treatments for disorders such as ADHD and depression. Another area of interest is the development of new methods for studying the effects of MDPV on behavior and cognition, such as animal models or in vitro assays. Finally, there is a need for more research on the potential negative effects of MDPV, particularly at high doses, in order to better understand its safety profile.
Conclusion
In conclusion, 3, Hexahydro-2-oxo-, stereoisomer, or MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, it also has potential scientific research applications, particularly in the field of neuroscience. MDPV has a unique mechanism of action and has been shown to interact with the dopamine transporter, making it a useful tool for studying the role of dopamine in behavior and cognition. While MDPV has several advantages for use in lab experiments, it also has potential negative effects on behavior and cognition, making it important to use caution when interpreting results. There are several future directions for research on MDPV, including the development of new compounds and methods for studying its effects.
Synthesemethoden
MDPV can be synthesized through a multi-step process that involves the reaction of piperonal with propanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is then purified through recrystallization. This synthesis method has been well-established in the literature, and MDPV can be obtained in high yields and purity.
Eigenschaften
CAS-Nummer |
5411-71-2 |
|---|---|
Produktname |
3, Hexahydro-2-oxo-, stereoisomer |
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-3-1-4-5(2-3)13-9(12)7(4)6/h3-7H,1-2H2,(H,10,11) |
InChI-Schlüssel |
HAQPSNHNVBEWRO-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)O)C(=O)O3 |
Kanonische SMILES |
C1C2CC3C1C(C2C(=O)O)C(=O)O3 |
Andere CAS-Nummern |
5078-80-8 5411-71-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)



![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)
